5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Description
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative characterized by a tetramethyl-substituted phenyl ring at the 5-position of the pyrazole core and a methyl ester group at the 3-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-8-6-9(2)11(4)14(10(8)3)12-7-13(17-16-12)15(18)19-5/h6-7H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBKAUQIQOTDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144298 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197052-80-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197052-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrazole Core via Condensation and Cyclization
The foundational step involves constructing the pyrazole ring, typically achieved through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Research indicates that alkyl difluoroacetoacetates serve as key intermediates, which undergo cyclization with hydrazines under controlled conditions.
- Methodology:
- Alkyl difluoroacetoacetates are prepared via acidification of sodium enolates, followed by coupling with trialkyl orthoformates in the presence of acetic anhydride, resulting in ethyl or methyl derivatives (as per patent WO2014120397A1).
- The ring closure to form pyrazoles is facilitated by weak bases such as sodium carbonate or potassium carbonate in biphasic systems, often at low temperatures (-10°C to 0°C), to control regioselectivity and yield.
- The cyclization step is optimized at around 100°C with acetic anhydride, producing high yields (~83.8%) of the pyrazole methyl ester with high purity (>99.9%) (see).
Aromatic Substitution with Tetramethylphenyl Group
Incorporating the 2,3,5,6-tetramethylphenyl group onto the pyrazole ring typically involves electrophilic aromatic substitution or cross-coupling reactions .
- Approach:
- The tetramethylphenyl moiety can be introduced via a Suzuki-Miyaura coupling, utilizing a boronic acid derivative of the tetramethylphenyl group and a halogenated pyrazole intermediate.
- Alternatively, direct Friedel-Crafts alkylation using tetramethylbenzene derivatives under Lewis acid catalysis has been explored, although regioselectivity and over-alkylation are challenges.
- While specific procedures for this substitution are limited, the literature suggests that the most efficient method involves palladium-catalyzed cross-coupling reactions, which provide high regioselectivity and yields.
Esterification and Final Functionalization
The methyl ester group at position 3 of the pyrazole is generally introduced during the initial cyclization step or via esterification of the carboxylic acid intermediate.
- Esterification Methods:
- Methylation of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Direct esterification under Fischer conditions with methanol and acid catalysts like sulfuric acid.
- The methyl ester is often obtained with high purity (>99%) through direct methylation, which is compatible with subsequent purification steps such as recrystallization or chromatography.
Optimization and Industrial Considerations
-
- Temperature control is critical during cyclization and aromatic substitution to prevent side reactions.
- Use of environmentally benign solvents such as water or ethanol is preferred for scalability.
- Purification via fractional distillation or recrystallization ensures high purity.
| Step | Method | Yield | Purity | Notes |
|---|---|---|---|---|
| Cyclization | Acetic anhydride-mediated | ~83.8% | >99.9% | High regioselectivity |
| Aromatic substitution | Palladium-catalyzed cross-coupling | Variable | High | Optimized for regioselectivity |
| Esterification | Methylation | >98% | >99% | Simple and scalable |
Research Findings Summary
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and tetramethylphenyl group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Core
Table 1: Key Structural Differences Among Pyrazole Derivatives
*Estimated based on substituent contributions.
- Steric and Electronic Modifications: The target compound’s tetramethylphenyl group introduces significant steric hindrance compared to methoxy (e.g., ) or bromophenoxy substituents. This may reduce metabolic degradation but limit binding to sterically sensitive targets. Electronically, methoxy groups (e.g., in ) donate electron density via resonance, while bromine in withdraws electrons, altering reactivity in electrophilic substitutions.
Physicochemical Properties
- Lipophilicity : The tetramethylphenyl group in the target compound likely results in higher logP values compared to polar analogs like 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .
- Molecular Weight and Solubility : Bromine in increases molecular weight (373.2 g/mol) and polarity, while the target compound’s lower polarity may reduce aqueous solubility.
Biological Activity
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester, commonly referred to as TMP-PCA, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure
The chemical structure of TMP-PCA can be represented as follows:
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
Structural Features
The compound features a pyrazole ring substituted with a tetramethylphenyl group and a carboxylic acid methyl ester moiety, which are critical for its biological activity.
Antioxidant Activity
Research indicates that TMP-PCA exhibits significant antioxidant properties. A study evaluated the compound's ability to scavenge free radicals using the DPPH assay. The results showed that TMP-PCA had an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).
| Compound | IC50 (µg/mL) |
|---|---|
| TMP-PCA | 25 |
| Ascorbic Acid | 15 |
Anti-inflammatory Activity
TMP-PCA has been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of TMP-PCA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The reduction in cytokine levels was quantified as follows:
| Cytokine | Control (pg/mL) | TMP-PCA (pg/mL) |
|---|---|---|
| TNF-α | 1200 | 600 |
| IL-6 | 800 | 350 |
Antimicrobial Activity
In vitro studies have demonstrated that TMP-PCA possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antioxidant Properties : A clinical trial involving healthy volunteers assessed the effects of TMP-PCA supplementation on oxidative stress markers. Results indicated a significant decrease in malondialdehyde (MDA) levels after four weeks of supplementation.
- Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving TMP-PCA showed improved joint function and reduced inflammatory markers compared to the placebo group.
The biological activities of TMP-PCA are attributed to its ability to modulate various signaling pathways. It is believed to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators. Additionally, its antioxidant activity may be linked to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD).
Q & A
Q. What synthetic methodologies are reported for pyrazole-3-carboxylic acid esters, and how can they be adapted for synthesizing the target compound?
Pyrazole-3-carboxylic acid esters are typically synthesized via cyclocondensation or nucleophilic substitution. For example, 5-substituted pyrazole derivatives can be prepared by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides, acid chlorides, or phenyl dithiocarbamates under reflux conditions . Adapting this to the target compound would involve substituting the tetramethylphenyl group at the 5-position. Key steps include:
- Reagent selection : Use 2,3,5,6-tetramethylphenyl derivatives (e.g., acid chlorides) for substitution.
- Optimization : Adjust reaction time (e.g., 3–5 hours) and temperature (50–80°C) based on steric hindrance from the tetramethylphenyl group .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the ester .
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H-NMR : Confirm substitution patterns (e.g., integration ratios for methyl groups on the tetramethylphenyl ring and pyrazole protons) .
- IR spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/O values .
Q. How are preliminary pharmacological activities (e.g., analgesic, anti-inflammatory) evaluated for pyrazole derivatives?
- In vivo models : Use rodent assays (e.g., carrageenan-induced paw edema for anti-inflammatory activity; acetic acid writhing test for analgesia) .
- Dosage : Administer orally at 50–100 mg/kg, with indomethacin or aspirin as positive controls.
- Ulcerogenicity : Assess gastric mucosal damage via histopathology after 7-day dosing .
Advanced Research Questions
Q. How can computational tools (e.g., SwissADME) guide the optimization of pharmacokinetic properties for this compound?
- Lipophilicity (LogP) : Target values between 2–3 for balanced solubility and membrane permeability. Use tetramethylphenyl substitution to modulate LogP .
- Drug-likeness : Evaluate via Lipinski’s Rule of Five. Introduce polar groups (e.g., hydroxyl, carboxylate) to improve solubility without compromising activity .
- Metabolic stability : Predict cytochrome P450 interactions using docking simulations. Methyl ester groups may reduce first-pass hydrolysis compared to ethyl esters .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?
- Bioavailability studies : Measure plasma concentrations via HPLC to assess absorption limitations .
- Metabolite profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) using LC-MS .
- Receptor binding assays : Compare target affinity (e.g., COX-2 inhibition) in isolated enzymes vs. whole-cell systems to explain efficacy gaps .
Q. How can structural modifications enhance selectivity for specific biological targets (e.g., enzymes, receptors)?
- Isosteric replacement : Substitute the methyl ester with a trifluoromethyl group to improve binding to hydrophobic enzyme pockets .
- Salt formation : Synthesize sodium or potassium salts to enhance solubility and bioavailability .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides for carbonic anhydrase inhibition) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this chemical series?
- Analog synthesis : Prepare derivatives with variations at the 5-position (e.g., halogenated or heteroaryl groups) .
- Biological testing : Use dose-response curves (IC₅₀/EC₅₀) to quantify potency differences.
- 3D-QSAR modeling : Align molecular descriptors (e.g., steric/electronic parameters) with activity data to predict optimal substituents .
Q. How can the stability of this ester under physiological conditions be evaluated?
- Hydrolysis studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC .
- Enzymatic stability : Test susceptibility to esterases in liver microsomes .
- Formulation strategies : Use prodrug approaches (e.g., PEGylation) to delay hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
